Bienvenue dans la boutique en ligne BenchChem!

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol

Regioisomeric differentiation Lipophilicity Electronic effects

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1159820-90-2) is a fluorinated aryl-pyrimidine derivative with molecular formula C₁₁H₉FN₂O and molecular weight 204.20 g·mol⁻¹. It features a 2-fluorophenyl substituent at the pyrimidine 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, which tautomerises to 4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 1159820-90-2
Cat. No. B1493765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol
CAS1159820-90-2
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)C2=CC=CC=C2F
InChIInChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
InChIKeyOIZWVCQALNXDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1159820-90-2): A Fluorinated Pyrimidin-4-ol Scaffold for Kinase-Targeted Library Design and MedChem Procurement


6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1159820-90-2) is a fluorinated aryl-pyrimidine derivative with molecular formula C₁₁H₉FN₂O and molecular weight 204.20 g·mol⁻¹ . It features a 2-fluorophenyl substituent at the pyrimidine 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, which tautomerises to 4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one [1]. This substitution pattern places it within the 2-methyl-6-aryl-pyrimidin-4-ol class, a scaffold widely employed in kinase inhibitor programmes and anti-inflammatory agent discovery [2]. The presence of a single ortho-fluorine atom on the phenyl ring imparts distinct electronic and conformational properties compared to its meta-fluorophenyl, para-fluorophenyl, and non-fluorinated analogues, which can translate into differential target binding and metabolic stability [3].

Why 2-Methyl-6-aryl-pyrimidin-4-ol Analogs Cannot Be Freely Interchanged for 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol in Lead Optimisation


Within the 2-methyl-6-aryl-pyrimidin-4-ol series, the position of the fluorine substituent on the phenyl ring (ortho vs. meta vs. para) and the nature of the 2-substituent (methyl vs. amino vs. hydrogen) fundamentally alter electron density distribution, conformational preference, and hydrogen-bonding capacity of the pyrimidin-4-ol/pyrimidin-6-one tautomeric system . The ortho-fluorine atom in 6-(2-fluorophenyl)-2-methylpyrimidin-4-ol introduces an intramolecular electrostatic interaction with the adjacent pyrimidine ring that is absent in the 3-fluorophenyl and 4-fluorophenyl isomers; this can modulate both the compound's preferred dihedral angle and the acidity of the 4-OH group (predicted pKₐ ≈ 8.36) [1]. Such subtle structural variations have been shown in related pyrimidine kinase inhibitor programmes to produce >10-fold differences in target affinity and selectivity, meaning that casual substitution of one regioisomer for another during SAR exploration or library procurement risks invalidating structure–activity relationships and wasting screening resources [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1159820-90-2) Against Its Closest Structural Analogues


Regioisomeric Fluorine Position: Ortho vs. Meta vs. Para Impact on Lipophilicity and Electronic Profile

The ortho-fluorophenyl substitution in the target compound imparts a distinct electronic environment relative to its meta- and para-fluorophenyl regioisomers. Predicted physicochemical properties indicate that 6-(2-fluorophenyl)-2-methylpyrimidin-4-ol has an XLogP3 of 1 and a topological polar surface area (TPSA) of 41.5 Ų, with a single rotatable bond between the pyrimidine and phenyl rings [1]. The ortho-fluorine atom restricts rotational freedom about this bond through steric and electrostatic interactions, favouring a specific conformation that differs from the essentially unconstrained 4-fluorophenyl analogue . The predicted pKₐ of 8.36 ± 0.50 for the 4-OH group places this compound in a moderately acidic range, relevant for protonation-state-dependent binding interactions at physiological pH . In contrast, the 4-fluorophenyl and 3-fluorophenyl isomers, while sharing the same molecular formula and molecular weight, exhibit different dipole moments, conformational energy landscapes, and hydrogen-bond acceptor geometries owing to the altered position of the electronegative fluorine atom .

Regioisomeric differentiation Lipophilicity Electronic effects Pyrimidine scaffold

2-Methyl vs. 2-Amino vs. 2-Unsubstituted at the Pyrimidine 2-Position: Impact on Kinase Hinge-Binding Motif

The 2-methyl group in 6-(2-fluorophenyl)-2-methylpyrimidin-4-ol distinguishes it from two commercially available close analogues: 6-(2-fluorophenyl)pyrimidin-4-ol (CAS 1159820-22-0), which bears a hydrogen at the 2-position, and 2-amino-6-(2-fluorophenyl)pyrimidin-4-ol (CAS 98305-60-3), which carries an amino group [1]. In pyrimidine-based kinase inhibitor design, the 2-substituent is a critical determinant of hinge-region binding: a 2-methyl group acts as a lipophilic contact that can enhance hydrophobic packing with the kinase hinge, whereas a 2-amino group can act as a hydrogen-bond donor, and an unsubstituted 2-position offers a smaller steric footprint and different electronic character . The target compound's combination of a 2-methyl group with a 2-fluorophenyl substituent at C-6 creates a specific hydrogen-bond donor (4-OH/6-one tautomer) and acceptor (N1 and N3 of pyrimidine) pattern that differs fundamentally from the 2-amino analogue, which introduces an additional H-bond donor [2]. Procurement of the 2-amino or 2-unsubstituted analogue instead of the 2-methyl compound would therefore present a different pharmacophore to the kinase ATP-binding site, with expected differences in affinity and selectivity profiles [3].

Kinase hinge-binding 2-Substituent SAR Hydrogen-bond donor/acceptor Scaffold classification

Supplier Purity and Price-per-Gram Benchmarking: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol vs. Non-Fluorinated and Regioisomeric Analogues

Procurement-grade analytical and pricing data enable direct cost–purity comparison. 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is available from Life Chemicals at ≥95% purity, priced at $335 for 1 g (approximately $335/g at the 1 g scale) and $1,005 for 5 g ($201/g) [1]. An alternative supplier, Leyan (乐研), lists the compound at 98% purity . The non-fluorinated parent scaffold 2-methyl-6-phenylpyrimidin-4-ol (CAS 62260-39-3) is typically available at lower cost owing to simpler synthesis, but the absence of fluorine eliminates the metabolic stability and binding advantages conferred by the C–F bond . The 4-fluorophenyl regioisomer is listed by CymitQuimica as a versatile small-molecule scaffold , but direct price comparison requires quotation. The presence of the ortho-fluorine in the target compound may increase synthetic complexity relative to the non-fluorinated analogue, but it also opens possibilities for ¹⁹F NMR-based binding and metabolism studies that are unavailable with the phenyl analogue.

Procurement benchmarking Purity Cost-effectiveness Vendor comparison

Fluorine-Enabled ¹⁹F NMR and Metabolic Stability Differentiation from Non-Fluorinated Pyrimidine Scaffolds

The presence of the 2-fluorophenyl substituent in 6-(2-fluorophenyl)-2-methylpyrimidin-4-ol provides an intrinsic ¹⁹F NMR spectroscopic handle that is entirely absent in the non-fluorinated analogue 2-methyl-6-phenylpyrimidin-4-ol. This enables direct, label-free monitoring of compound concentration, protein binding, and metabolic fate in complex biological matrices [1]. Additionally, fluorine substitution on the phenyl ring is a well-established strategy for blocking oxidative metabolism at the substituted position by cytochrome P450 enzymes, thereby potentially extending metabolic half-life [2]. The TDI (time-dependent inhibition) of CYP3A4 observed with certain fluoropyrimidine scaffolds underscores the importance of selecting the appropriate fluorination pattern; ortho-fluorination, as in the target compound, affects metabolic handling differently from meta- or para-substitution [3]. While direct metabolic stability data (e.g., microsomal t₁/₂, intrinsic clearance) for this specific compound have not been published, the availability of the ¹⁹F nucleus provides a practical experimental advantage for ADME/PK studies that the non-fluorinated phenyl analogue cannot offer .

¹⁹F NMR Metabolic stability Fluorine substitution CYP450

Recommended Application Scenarios for 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol (CAS 1159820-90-2) Based on Quantitative and Structural Differentiation Evidence


Kinase-Focused Fragment and Lead-Like Library Design Requiring Ortho-Fluorophenyl Hinge-Binder Diversity

When constructing a kinase-targeted screening library, inclusion of the ortho-fluorophenyl regioisomer (this compound) alongside its meta- and para-fluoro analogues ensures comprehensive coverage of the conformational and electronic space accessible to fluorinated 2-methyl-6-aryl-pyrimidin-4-ol scaffolds. The ortho-fluorine's restricted rotation (one rotatable bond) and its influence on the pyrimidine 4-OH pKₐ (predicted 8.36) create a distinct binding pose that complements the more freely rotating 3-fluoro and 4-fluoro isomers [1]. Kinase inhibitor patents (e.g., US7923556B2) demonstrate that such regioisomeric variations can determine selectivity across the kinome, making this compound an essential component of any SAR-driven kinase programme [2].

¹⁹F NMR-Based Protein Binding and Metabolism Studies Without Isotopic Labelling

The single ¹⁹F nucleus in the 2-fluorophenyl ring enables direct ¹⁹F NMR monitoring of compound–protein interactions, competitive displacement assays, and metabolic fate analysis in serum or microsomal incubations [3]. This application is unavailable with the non-fluorinated analogue 2-methyl-6-phenylpyrimidin-4-ol (CAS 62260-39-3). Researchers planning ADME/PK profiling, plasma protein binding determination, or CYP metabolic stability assessment should preferentially procure this fluorinated compound to exploit its intrinsic spectroscopic label, reducing reliance on custom radiolabelled or fluorescently tagged derivatives [4].

Synthetic Intermediate for Downstream Functionalisation at the 4-Hydroxyl Position

The 4-hydroxyl group serves as a versatile handle for O-alkylation, O-acylation, sulfonation, or conversion to a 4-chloro leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions [1]. This makes 6-(2-fluorophenyl)-2-methylpyrimidin-4-ol a strategic building block for generating diverse C-4-functionalised libraries while retaining the ortho-fluorophenyl pharmacophore and the 2-methyl substituent. The compound's availability at ≥95% purity with well-characterised analytical data (InChI Key: OIZWVCQALNXDJV-UHFFFAOYSA-N) ensures reproducibility in multi-step synthetic sequences, which is critical for medicinal chemistry campaigns where intermediate purity directly affects final compound yield and purity [2].

Comparative Physicochemical Profiling of Fluorophenyl Regioisomers for LogD and Solubility Optimisation

With an XLogP3 of 1 and TPSA of 41.5 Ų, this compound occupies a relatively polar, low-lipophilicity region of chemical space favourable for oral bioavailability according to Lipinski and Veber guidelines [3]. Parallel procurement of the ortho-, meta-, and para-fluorophenyl isomers enables systematic measurement of experimental logD₇.₄, kinetic solubility, and permeability, generating a regioisomeric physicochemical dataset that informs lead optimisation decisions. Such head-to-head comparisons are invaluable for establishing whether the ortho-fluorine position confers advantages in solubility or permeability relative to alternative substitution patterns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.